4-Mercaptohydrocinnamic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

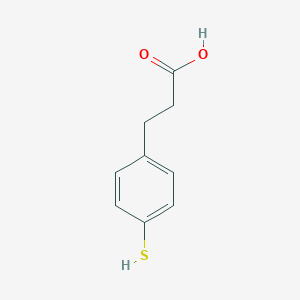

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-sulfanylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWPHBFLHAJVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342211 | |

| Record name | 4-Mercaptohydrocinnamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63545-55-1 | |

| Record name | 3-(4-Mercaptophenyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63545-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptohydrocinnamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercaptohydrocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4-Mercaptohydrocinnamic Acid

Introduction: The Role and Challenges of 4-Mercaptohydrocinnamic Acid

This compound, also known as 3-(4-mercaptophenyl)propanoic acid, is a bifunctional molecule of significant interest in materials science, pharmaceuticals, and nanotechnology.[1] Its structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, makes it an excellent linker molecule. The thiol group provides a strong anchor to gold surfaces, forming self-assembled monolayers (SAMs), while the carboxylic acid offers a versatile handle for further chemical modification, such as amide coupling in drug development or sensor functionalization.

Despite its utility, the synthesis and purification of this compound present distinct challenges. The thiol group is highly susceptible to oxidation, readily forming disulfide bridges that complicate purification and subsequent applications. Furthermore, achieving high purity is paramount, as even trace impurities can disrupt the formation of well-ordered SAMs or lead to undesirable side reactions in multi-step syntheses. This guide provides a detailed exploration of robust synthetic strategies and rigorous purification protocols, grounded in practical, field-proven insights to empower researchers in obtaining high-quality material.

Part 1: Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several angles, each with its own set of advantages and considerations. The choice of a specific route often depends on the available starting materials, scalability requirements, and tolerance for particular impurities.

Route A: Thiolation of Halogenated Precursors

A common and direct approach involves the nucleophilic substitution of a halogenated hydrocinnamic acid derivative with a sulfur-containing nucleophile. A particularly effective method utilizes thiourea to form an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This method is often favored for its reliability and the relatively low cost of reagents.

Mechanism Insight: The reaction of a compound like 4-chlorobenzoic acid with thiourea, catalyzed by iodine, proceeds through an intermediate that is then hydrolyzed with a base like sodium hydroxide.[2][3] This process is adaptable to the hydrocinnamic acid analogue. The key is the in-situ formation of the thiol from the stable isothiouronium salt, which minimizes premature oxidation.

Route B: Reduction of the Corresponding Disulfide

Another prevalent strategy involves the synthesis of the more stable bis(4-carboxyphenylethyl) disulfide, followed by a final reduction step to yield the target thiol. This approach is advantageous because the disulfide is less prone to aerial oxidation, making it easier to handle and purify.

Causality Behind Experimental Choices:

-

Oxidative Coupling: The disulfide can be formed by oxidizing a precursor thiol. This might seem counterintuitive, but synthesizing and purifying the disulfide can sometimes be more straightforward than handling the thiol directly.

-

Reducing Agents: A variety of reducing agents can be employed to cleave the disulfide bond, including dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or even simpler reagents like sodium borohydride under controlled conditions.[4][5] TCEP is often preferred as it is odorless and effective over a wider pH range compared to DTT.

A comparison of these primary synthetic routes is summarized below:

| Feature | Route A: Thiolation of Halo-Precursor | Route B: Disulfide Reduction |

| Starting Materials | Halogenated hydrocinnamic acid, Thiourea | Bis(4-carboxyphenylethyl) disulfide |

| Key Advantage | More direct, fewer steps. | Intermediate is more stable and easier to purify. |

| Primary Challenge | Potential for incomplete reaction; thiol handling. | Requires an additional, high-yield reduction step. |

| Typical Yield | Good to Excellent | Excellent (for the reduction step) |

| Scalability | Good | Excellent |

Part 2: Rigorous Purification Methodologies

The purification of this compound is as critical as its synthesis. The primary goal is the removal of unreacted starting materials, reaction byproducts, and, most importantly, the corresponding disulfide.

Workflow for Synthesis and Purification

The overall process from synthesis to a highly pure final product can be visualized as a multi-stage workflow.

References

- 1. This compound | C9H10O2S | CID 579784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. Breaking a Couple: Disulfide Reducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Mercaptohydrocinnamic Acid CAS number 63545-55-1

An In-depth Technical Guide to 4-Mercaptohydrocinnamic Acid (CAS 63545-55-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-MHCA), also known as 3-(4-Mercaptophenyl)propionic acid, is a bifunctional organic molecule of significant interest in materials science, nanotechnology, and drug development.[1][2] Its unique structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) moiety, makes it an exemplary molecular linker. The thiol group provides a robust anchor to noble metal surfaces, such as gold, facilitating the formation of stable self-assembled monolayers (SAMs).[3] Simultaneously, the carboxylic acid terminus presents a versatile reactive handle for the covalent conjugation of a diverse range of molecules, including therapeutic agents, targeting ligands, and biological probes. This guide provides a comprehensive overview of 4-MHCA's physicochemical properties, synthesis, and key applications, with a focus on its role in surface modification and bioconjugation.

Physicochemical and Spectroscopic Profile

Accurate characterization of 4-MHCA is fundamental for its successful application. The following tables summarize its key physical properties and expected spectroscopic signatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 63545-55-1 | [1][2][4] |

| Molecular Formula | C₉H₁₀O₂S | [1][4][5] |

| Molecular Weight | 182.24 g/mol | [1][4][5] |

| Appearance | White to light yellow or beige powder/crystal | [1][6][7] |

| Melting Point | 118°C | [2][4][6] |

| Solubility | Soluble in methanol | [2][4] |

| IUPAC Name | 3-(4-sulfanylphenyl)propanoic acid | [5] |

| Synonyms | 3-(4-Mercaptophenyl)propionic acid, p-Mercaptohydrocinnamic acid | [1][2][5] |

Table 2: Key Spectroscopic Data for Analytical Characterization

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the aliphatic chain protons (-CH₂-CH₂-), the carboxylic acid proton, and the thiol proton. |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons (including the carbon attached to the sulfur), and the aliphatic carbons.[5] |

| FTIR Spectroscopy | Characteristic absorption bands for O-H stretch of the carboxylic acid, C=O stretch of the carboxyl group, S-H stretch of the thiol, and C-H stretches of the aromatic ring and aliphatic chain.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (182.24 m/z).[5] |

Synthesis and Purification

While various proprietary methods exist, a common and illustrative synthetic strategy for preparing aryl thiols like 4-MHCA involves the reaction of a corresponding halo-aromatic compound with a sulfur nucleophile, followed by hydrolysis. A general pathway, analogous to the synthesis of similar compounds like 4-mercaptobenzoic acid, is outlined below.[8][9]

Causality in Synthesis:

-

Thiourea: Acts as a safe and effective sulfur source, avoiding the use of more hazardous reagents like sodium hydrosulfide.

-

Alkaline Hydrolysis: This step is crucial to cleave the isothiouronium intermediate, deprotonating the resulting thiol to form a thiolate salt, which is then re-protonated during the acidic workup to yield the final product.[8]

-

Recrystallization: This purification technique is effective for removing unreacted starting materials and byproducts, yielding a product of high purity suitable for sensitive applications like surface chemistry.

Core Applications: The Bifunctional Advantage

The utility of 4-MHCA stems directly from its two distinct functional groups, which can be addressed with orthogonal chemistries.

Surface Modification & Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for noble metal surfaces, most notably gold. This interaction leads to the spontaneous formation of a dense, highly ordered molecular layer known as a self-assembled monolayer (SAM). This process is critical for:

-

Passivating Surfaces: Protecting the underlying metal from non-specific adsorption of proteins and other biomolecules, which is vital for biosensors and in-vivo applications.[3]

-

Introducing Functionality: The formation of a SAM effectively transforms the metal surface into a carboxyl-terminated surface, ready for subsequent chemical modifications.

-

Improving Colloidal Stability: For nanoparticles, the charged carboxylate groups at neutral pH can impart significant electrostatic repulsion, preventing aggregation.[10]

Bioconjugation and Drug Delivery

The exposed carboxylic acid groups of the SAM serve as anchor points for covalent attachment of other molecules. The most common method is carbodiimide-mediated coupling (e.g., using EDC and NHS) to form stable amide bonds with primary amines on biomolecules. This chemistry is central to:

-

Targeted Drug Delivery: Attaching targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded nanoparticles to direct them to specific cells or tissues.

-

Developing Biosensors: Immobilizing enzymes or antibodies onto a sensor chip surface.

-

Controlled Drug Loading: Covalently linking drug molecules to a nanocarrier, ensuring a stable payload until a specific release trigger is encountered.[3]

Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs)

This protocol provides a step-by-step method for modifying citrate-stabilized AuNPs with 4-MHCA and subsequently conjugating an amine-containing molecule.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

This compound (4-MHCA)

-

Ethanol

-

MES Buffer (0.1 M, pH 6.0)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Amine-containing molecule for conjugation (e.g., a fluorescently-labeled peptide)

-

Quenching Buffer (e.g., Tris buffer or hydroxylamine)

-

Phosphate Buffered Saline (PBS, pH 7.4)

Methodology:

-

Step 1: Ligand Exchange for SAM Formation

-

Prepare a 10 mM stock solution of 4-MHCA in ethanol.

-

To 1 mL of the AuNP solution, add the 4-MHCA stock solution to a final concentration of 1 mM.

-

Incubate the mixture overnight at room temperature with gentle agitation. This allows for the displacement of the weakly bound citrate ions by the thiol groups of 4-MHCA, forming a stable SAM.

-

-

Step 2: Purification of 4-MHCA Coated AuNPs

-

Centrifuge the AuNP solution at a speed sufficient to pellet the nanoparticles (this depends on AuNP size).

-

Carefully remove the supernatant containing excess 4-MHCA.

-

Resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.

-

-

Step 3: Activation of Carboxylic Acid Groups

-

Resuspend the purified 4-MHCA-AuNP pellet in 1 mL of cold MES buffer (pH 6.0). MES buffer is used as it does not contain primary amines that would compete in the subsequent reaction and is optimal for EDC/NHS chemistry.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in cold MES buffer.

-

Add 50 µL of EDC solution and 50 µL of Sulfo-NHS solution to the AuNP suspension.

-

Incubate for 30 minutes at room temperature with gentle mixing. EDC activates the carboxyl groups, and Sulfo-NHS stabilizes the active intermediate, improving coupling efficiency in an aqueous environment.

-

-

Step 4: Conjugation to Amine-Containing Molecule

-

Add the amine-containing molecule to the activated AuNP suspension. The molar ratio should be optimized but a 10-fold molar excess relative to the estimated number of surface sites is a good starting point.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Step 5: Quenching and Final Purification

-

Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes. This deactivates any remaining NHS-esters, preventing unwanted side reactions.

-

Purify the conjugated AuNPs using centrifugation as described in Step 2, washing with PBS (pH 7.4) to remove unreacted molecules and coupling reagents.

-

Resuspend the final product in a suitable buffer for storage (e.g., PBS) at 4°C.

-

Self-Validating Characterization:

-

UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance peak of the AuNPs after ligand exchange confirms the change in the surface dielectric environment.

-

Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter should be observed after each modification step (4-MHCA coating and biomolecule conjugation).

-

Zeta Potential: The surface charge should become more negative after 4-MHCA coating (due to deprotonated carboxyl groups at neutral pH) and may change again upon conjugation depending on the charge of the attached molecule.

Safety, Handling, and Storage

4-MHCA requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated area or chemical fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Precautionary Statement |

| H315 | Causes skin irritation | P264: Wash hands and face thoroughly after handling.[6] |

| H319 | Causes serious eye irritation | P280: Wear protective gloves, eye protection.[6] |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Handling: Avoid generating dust. In case of skin contact, wash immediately with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.[6] For long-term stability, refrigeration at -20°C under an inert gas atmosphere is recommended.[2][4][6]

Conclusion

This compound is a powerful and versatile molecular tool. Its defined bifunctional architecture provides a reliable platform for bridging the gap between inorganic surfaces and biological systems. For researchers in drug delivery, biosensing, and materials science, a thorough understanding of its properties, handling, and reaction mechanisms is essential for leveraging its full potential in the design of advanced functional materials and therapeutic systems.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Cas 63545-55-1,this compound | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound CAS#: 63545-55-1 [m.chemicalbook.com]

- 5. This compound | C9H10O2S | CID 579784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Page loading... [guidechem.com]

- 9. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

solubility of 4-Mercaptohydrocinnamic Acid in different solvents

An In-Depth Technical Guide to the Solubility of 4-Mercaptohydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-MHCA), also known as 3-(4-Mercaptophenyl)propionic acid, is a bifunctional molecule of significant interest in chemical synthesis and drug development.[1][2] Its utility as a synthetic intermediate hinges on a clear understanding of its physicochemical properties, paramount among which is solubility.[1] This guide provides a comprehensive analysis of the solubility of 4-MHCA across a spectrum of common laboratory solvents. By dissecting its molecular structure and applying fundamental chemical principles, we predict and explain its behavior in polar, nonpolar, and aqueous acidic/basic systems. Furthermore, this document furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to ensure accuracy and reproducibility in your research endeavors.

Introduction to this compound (4-MHCA)

This compound is a solid, appearing as a white to light yellow powder or crystal.[1][3] Its structure is characterized by a benzene ring substituted with a propionic acid group and a thiol (-SH) group at the para position. This unique arrangement of hydrophobic (phenyl ring), acidic (carboxylic acid), and nucleophilic (thiol) functionalities makes it a versatile building block.

The key to understanding its solubility lies in recognizing the contribution of each functional group:

-

Aromatic Ring & Propyl Linker : These constitute the nonpolar, hydrophobic backbone of the molecule, favoring dissolution in nonpolar organic solvents.

-

Carboxylic Acid Group (-COOH) : This is a polar, hydrophilic group capable of hydrogen bonding. As an acidic functional group, its protonation state is pH-dependent, which critically governs solubility in aqueous media.

-

Thiol Group (-SH) : This polarizable sulfur-containing group contributes to the molecule's overall polarity. While capable of weak hydrogen bonding, it is significantly less effective than the hydroxyl (-OH) group in promoting water solubility.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 63545-55-1 | [1][6] |

| Molecular Formula | C₉H₁₀O₂S | [3][6] |

| Molecular Weight | 182.24 g/mol | [1][3][6] |

| Appearance | White to light yellow powder/crystal | [1][3][7] |

| Melting Point | 118 °C | [1][2][7] |

| pKa (Predicted) | 4.62 ± 0.10 | [1][2] |

| Synonyms | 3-(4-Mercaptophenyl)propionic acid, p-Mercaptohydrocinnamic acid | [1][3][6] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The guiding principle, "like dissolves like," posits that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[8]

The Role of pH: For an ionizable compound like 4-MHCA, the pH of the aqueous medium is a critical determinant of solubility. The carboxylic acid group has a predicted pKa of approximately 4.62.[1][2]

-

At pH < pKa (e.g., pH 2) : The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is significantly less polar, leading to low water solubility.

-

At pH > pKa (e.g., pH 7 or higher) : The carboxylic acid will be deprotonated to form the carboxylate anion (-COO⁻). The resulting ionic salt is highly polar and will readily dissolve in water. This is the basis for its solubility in basic solutions.

The Role of the Thiol Group: Thiols are generally less soluble in polar protic solvents like water compared to their alcohol analogs because the S-H bond is less polarized and forms weaker hydrogen bonds.[4][9] However, the thiol group's presence does increase the molecule's overall polarity compared to a simple hydrocinnamic acid.

Predicted Solubility Profile of 4-MHCA

While exhaustive quantitative data is not widely published, a robust solubility profile can be predicted based on chemical principles and known data for analogous compounds. The explicit solubility of 4-MHCA in methanol is noted in chemical supplier catalogs.[1][2]

Table 2: Predicted Solubility of this compound

| Solvent Class | Solvent Example(s) | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral) | Sparingly Soluble / Insoluble | The large hydrophobic phenyl ring counteracts the polarity of the -COOH and -SH groups.[10] |

| Methanol, Ethanol | Soluble | The alcohol can hydrogen bond with both the -COOH and -SH groups, and the alkyl portion interacts favorably with the hydrophobic backbone.[1][2] | |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to solvate the entire molecule effectively. |

| Acetone, Acetonitrile | Moderately Soluble | These solvents are polar enough to interact with the functional groups but may be less effective at solvating the molecule than DMSO or DMF. | |

| Nonpolar | Toluene, Dichloromethane | Sparingly to Moderately Soluble | Favorable interactions with the hydrophobic phenyl ring, but poor solvation of the polar -COOH and -SH groups. |

| Hexane, Diethyl Ether | Insoluble to Sparingly Soluble | Insufficient polarity to overcome the intermolecular forces of the solute's polar functional groups. | |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Very Soluble | Deprotonation of the carboxylic acid (and potentially the thiol) forms a highly polar, water-soluble salt.[11] |

| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a weaker base, NaHCO₃ is sufficient to deprotonate the carboxylic acid (pKa ~4.62), forming the soluble carboxylate salt.[11] | |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The acidic environment ensures the carboxylic acid remains in its neutral, less soluble -COOH form. |

Experimental Determination of Solubility

To ensure trustworthy and reproducible results, a systematic approach to solubility testing is essential. Below are protocols for both rapid classification and precise quantification.

Protocol: Qualitative Solubility Classification

This method provides a rapid and systematic way to classify the solubility of 4-MHCA and confirm its acidic nature.[11][12]

Methodology:

-

Preparation : Label five small test tubes (e.g., 13x100 mm): "Water," "5% NaOH," "5% NaHCO₃," "5% HCl," and "Methanol."

-

Aliquoting : Add approximately 20-30 mg of 4-MHCA to each test tube.

-

Solvent Addition : Add 1 mL of the corresponding solvent to each tube.

-

Mixing : Agitate each tube vigorously (e.g., using a vortex mixer) for 60 seconds.

-

Observation : Visually inspect each tube for complete dissolution. A solution is considered "soluble" if no solid particles are visible to the naked eye.

-

Interpretation : Record the results as "Soluble," "Sparingly Soluble," or "Insoluble" and compare with the logical flow diagram below.

Caption: Logical workflow for qualitative solubility testing of an unknown acidic compound.

Protocol: Quantitative Solubility Determination (Shake-Flask & UV-Vis)

This protocol provides a robust method for determining the equilibrium solubility of 4-MHCA in a specific solvent at a given temperature. The aromatic ring in 4-MHCA makes it an excellent candidate for quantification via UV-Vis spectrophotometry.

Methodology:

Part A: Preparation of Calibration Curve

-

Stock Solution : Accurately weigh and dissolve a known mass of 4-MHCA in the chosen solvent (e.g., Methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

-

Serial Dilutions : Perform a series of dilutions from the stock solution to create at least five standards of known, decreasing concentrations.

-

Spectrophotometry : Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), which should be determined by running a full scan on a mid-range concentration standard.

-

Plotting : Plot absorbance vs. concentration. The resulting linear regression will yield the equation (y = mx + c) and correlation coefficient (R²) for your calibration curve. An R² > 0.99 is required for accuracy.

Part B: Equilibrium Solubility Measurement

-

Supersaturation : Add an excess amount of 4-MHCA to a known volume of the solvent in a sealed vial (e.g., 50 mg in 5 mL). This ensures a saturated solution with undissolved solid remaining.

-

Equilibration : Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) for at least 24 hours to allow the system to reach equilibrium.

-

Phase Separation : Remove the vial and allow the undissolved solid to settle. Alternatively, centrifuge the sample at a low speed to pellet the excess solid.

-

Sampling & Dilution : Carefully withdraw a small aliquot of the clear supernatant. Accurately dilute this aliquot with the solvent to a concentration that falls within the linear range of your calibration curve.

-

Absorbance Measurement : Measure the absorbance of the diluted sample at the predetermined λ_max.

-

Calculation : Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of 4-MHCA in the solvent (typically expressed in mg/mL or mol/L).

Caption: Experimental workflow for quantitative solubility determination using the shake-flask method.

Practical Applications & Safety Considerations

A thorough understanding of 4-MHCA's solubility is critical for its practical application:

-

Reaction Chemistry : Choosing an appropriate solvent is crucial for ensuring that reactants are in the same phase, which maximizes reaction rates and yields. For reactions involving 4-MHCA, polar aprotic solvents like DMF or polar protic solvents like methanol are excellent starting points.

-

Purification : Solubility differences are exploited in purification. For instance, an acid-base extraction can be used to separate 4-MHCA from non-acidic impurities. It can be dissolved in a basic aqueous solution, washed with an organic solvent (like diethyl ether) to remove impurities, and then re-precipitated by acidifying the aqueous layer.

-

Drug Formulation : For biological testing, 4-MHCA would likely be dissolved in DMSO as a concentrated stock and then diluted into an aqueous buffer. Its low solubility in neutral water means that final concentrations must be carefully monitored to prevent precipitation.

Safety: this compound is known to cause skin and serious eye irritation.[6][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7]

Conclusion

This compound exhibits a solubility profile dictated by its trifunctional structure. It is readily soluble in polar organic solvents like methanol and DMSO, and highly soluble in aqueous basic solutions due to the formation of its carboxylate salt. Conversely, it demonstrates poor solubility in water at neutral or acidic pH and in nonpolar organic solvents. This detailed understanding, combined with the robust experimental protocols provided, empowers researchers to confidently and effectively utilize this versatile compound in their work.

References

- 1. This compound CAS#: 63545-55-1 [m.chemicalbook.com]

- 2. Cas 63545-55-1,this compound | lookchem [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C9H10O2S | CID 579784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

spectroscopic data of 4-Mercaptohydrocinnamic Acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Mercaptohydrocinnamic Acid

Introduction

This compound, systematically named 3-(4-sulfanylphenyl)propanoic acid, is a bifunctional organic molecule featuring both a thiol (-SH) and a carboxylic acid (-COOH) group.[1] This unique structure makes it a valuable building block in various fields, including the synthesis of anti-inflammatory agents, and as a linker molecule in materials science and drug development.[2] Unambiguous structural confirmation and purity assessment are paramount for these applications, necessitating a thorough spectroscopic characterization.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is not merely on the data itself, but on the underlying principles, experimental considerations, and interpretation strategies that ensure data integrity and lead to confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Rationale and Experimental Design

The primary objective of NMR analysis is to map the connectivity and electronic environment of every atom in the this compound molecule.

Experimental Choice—The Solvent: The choice of solvent is critical. A deuterated solvent is required to avoid a large, obscuring solvent signal in ¹H NMR. For this compound, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice. Its polarity effectively dissolves the molecule, and its ability to form hydrogen bonds helps to resolve the labile protons of the carboxylic acid (-COOH) and thiol (-SH) groups, which might otherwise exchange too rapidly or be broadened into the baseline.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines a self-validating workflow for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of DMSO-d6 in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the instrument on the deuterium signal of the DMSO-d6. This step is crucial for field stability during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak. An automated shimming routine is typically sufficient.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. A spectral width of 16 ppm is generally adequate.

-

Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.

-

Use a wider spectral width, typically 220-240 ppm.

-

A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum and reference the DMSO-d6 solvent peak to 39.52 ppm.

-

Data Interpretation and Analysis

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants (connectivity).

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.1 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| 7.21 | Doublet | 2H | Ar-H (ortho to SH) | These protons are adjacent to the electron-donating thiol group, appearing slightly upfield compared to the other aromatic protons. |

| 7.08 | Doublet | 2H | Ar-H (meta to SH) | These protons are adjacent to the alkyl chain and experience less shielding than their counterparts. |

| ~5.3 | Singlet | 1H | -SH | The thiol proton signal can be broad and its position is variable. It typically does not couple with neighboring protons. |

| 2.78 | Triplet | 2H | Ar-CH₂- | These protons are deshielded by the aromatic ring and split into a triplet by the adjacent -CH₂- group. |

| 2.55 | Triplet | 2H | -CH₂-COOH | These protons are adjacent to the carbonyl group and are split into a triplet by the Ar-CH₂- group. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. Due to symmetry in the benzene ring, only 7 signals are expected instead of 9.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.5 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~138.0 | Ar C-CH₂ | The quaternary aromatic carbon attached to the propanoic acid chain. |

| ~136.5 | Ar C-SH | The quaternary aromatic carbon attached to the thiol group. |

| ~129.5 | Ar CH (meta to SH) | Due to symmetry, the two CH carbons meta to the thiol group are equivalent. Their chemical shift is typical for substituted benzene rings.[3] |

| ~128.8 | Ar CH (ortho to SH) | Due to symmetry, the two CH carbons ortho to the thiol group are equivalent.[3] |

| ~35.0 | -CH₂-COOH | The methylene carbon adjacent to the carbonyl group is more deshielded than the other methylene carbon. |

| ~30.0 | Ar-CH₂- | The methylene carbon adjacent to the aromatic ring. |

Visualization: NMR Structural Assignment

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale and Experimental Design

The goal is to confirm the presence of the key functional groups: carboxylic acid (-COOH) and thiol (-SH).

Experimental Choice—Sampling Method: For a solid sample like this compound, the potassium bromide (KBr) pellet method is a classic and reliable choice.[1] This involves grinding the sample with KBr powder and pressing it into a transparent disk. This ensures a uniform path length for the IR beam and minimizes scattering, resulting in a high-quality spectrum. An alternative is Attenuated Total Reflectance (ATR), which is faster but may result in slight peak shifts and intensity differences.

Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)

-

Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O signals.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Interpretation and Analysis

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific vibrational modes.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3300–2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4] |

| 2600–2550 | S-H stretch | Thiol | A weak, but distinct, sharp absorption band. Its presence is a key confirmation of the thiol group. |

| ~1700 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption due to the carbonyl group. Its position indicates it's part of a saturated carboxylic acid.[4] |

| ~1600, ~1490 | C=C stretch | Aromatic Ring | Two or more medium-intensity bands characteristic of the benzene ring skeleton. |

| 3100–3000 | C-H stretch | Aromatic C-H | Medium to weak absorptions appearing just above 3000 cm⁻¹. |

| 3000–2850 | C-H stretch | Aliphatic C-H | Medium to weak absorptions from the methylene (-CH₂-) groups in the propanoic acid chain. |

Visualization: Key Molecular Vibrations

Caption: Diagram of key functional groups and their characteristic IR vibrational frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure.

Rationale and Experimental Design

The primary goal is to confirm the molecular weight of 182.24 g/mol and obtain a fragmentation pattern that is consistent with the proposed structure.

Experimental Choice—Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for a molecule of this size and volatility, as indicated by available database spectra.[1] EI is a high-energy technique that often produces extensive fragmentation, which is useful for structural analysis. For higher sensitivity or analysis from a liquid matrix (LC-MS), a soft ionization technique like Electrospray Ionization (ESI) would be chosen, which typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[5]

Protocol: Conceptual Workflow for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample travels through a GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the column, it enters the MS source and is bombarded with high-energy electrons (typically 70 eV in EI), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Analysis

The mass spectrum is a plot of ion abundance versus m/z.

Molecular Ion: The intact ionized molecule, or molecular ion (M⁺), is expected at an m/z corresponding to its molecular weight. For this compound, the molecular ion peak should appear at m/z 182 .[1] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass, which is 182.04015 Da.[1][5]

Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart in predictable ways.

Table 4: Predicted Mass Spectrometry Fragments (EI)

| m/z | Proposed Ion/Fragment | Interpretation |

| 182 | [C₉H₁₀O₂S]⁺ | Molecular Ion (M⁺).[1] |

| 137 | [M - COOH]⁺ | Loss of the carboxyl group (45 Da). This is a common fragmentation pathway for carboxylic acids. |

| 123 | [C₇H₇S]⁺ | A major peak observed in database spectra.[1] This corresponds to the cleavage of the bond between the two methylene groups, followed by a hydrogen rearrangement to form a stable thiophenylmethyl cation or related structure. |

Visualization: Proposed Fragmentation Pathway

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the unique chemical environments of all atoms. IR spectroscopy provides clear evidence for the critical thiol and carboxylic acid functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the identity and purity of this important chemical compound for researchers and drug development professionals.

References

- 1. This compound | C9H10O2S | CID 579784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 63545-55-1 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. PubChemLite - this compound (C9H10O2S) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to Sourcing 4-Mercaptohydrocinnamic Acid for Research and Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The selection of a seemingly simple chemical building block like 4-Mercaptohydrocinnamic Acid (4-MHCA) can have profound implications on experimental outcomes, from assay development to the synthesis of novel therapeutics. This in-depth technical guide provides a comprehensive overview of sourcing high-quality 4-MHCA, offering field-proven insights into supplier evaluation, quality control, and safe handling.

Understanding this compound: A Profile

This compound, also known as 3-(4-mercaptophenyl)propanoic acid, is a bifunctional molecule featuring a carboxylic acid and a thiol group. This unique structure makes it a valuable intermediate in various scientific applications. Its chemical and physical properties are summarized below:

| Property | Value | Source |

| CAS Number | 63545-55-1 | [1][2] |

| Molecular Formula | C9H10O2S | [1][2][3] |

| Molecular Weight | 182.24 g/mol | [1][2][4] |

| Appearance | White to slightly pale yellow crystal or powder | [3][5] |

| Melting Point | 118°C | [4][5] |

| Purity (Typical) | >95.0% (HPLC) | [2][3][5] |

Commercial Sources: A Comparative Analysis

Several reputable chemical suppliers offer this compound. The choice of supplier often depends on the required purity, quantity, and available documentation. Below is a comparison of prominent vendors.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities |

| TCI Chemicals | M0917 | >95.0% (HPLC) | 1g, 5g |

| Fisher Scientific (distributor for TCI) | M09171G, M09175G | ≥95.0% (HPLC) | 1g, 5g |

| Sigma-Aldrich (Merck) | Inquire for availability | Varies by product line | Varies |

Note: Availability and product details are subject to change. It is recommended to consult the supplier's website for the most current information.

Quality Control: A Protocol for Incoming Material Verification

It is crucial to establish a self-validating system for every new batch of 4-MHCA to ensure consistency and prevent downstream experimental failures. The following protocol outlines a comprehensive approach to quality control.

Documentation Review

Before any analytical testing, a thorough review of the supplier's documentation is essential. This includes:

-

Certificate of Analysis (CoA): Verify the lot number, purity, and the analytical method used for determination (e.g., HPLC).

-

Safety Data Sheet (SDS): Familiarize yourself with the handling, storage, and safety precautions.[5][6]

Analytical Verification

Independent analytical verification is a cornerstone of robust scientific research.

Step-by-Step Protocol for Purity Verification by HPLC:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 4-MHCA in a suitable solvent, such as methanol, to a known concentration.

-

Sample Preparation: Prepare a sample of the newly received 4-MHCA at the same concentration as the standard.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

-

Data Analysis: Compare the chromatogram of the new batch to the reference standard. The purity can be calculated based on the area of the main peak relative to the total peak area.

Workflow for Incoming Material Qualification

The following diagram illustrates the logical flow for qualifying a new batch of this compound.

References

- 1. This compound | C9H10O2S | CID 579784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 63545-55-1 [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

theoretical studies of 4-Mercaptohydrocinnamic Acid adsorption

An In-Depth Technical Guide to the Theoretical and Experimental Study of 4-Mercaptohydrocinnamic Acid Adsorption

Foreword: A Note on Molecular Analogues

This guide focuses on the theoretical and experimental examination of this compound (4-MHA) adsorption onto metallic surfaces. A significant body of research in this field has been conducted on a closely related analogue, 4-Mercaptobenzoic Acid (4-MBA). Due to their structural similarity—differing only by an ethyl linker in 4-MHA—the fundamental principles of adsorption, binding mechanisms, and the applicability of theoretical and experimental techniques are highly transferable. Throughout this guide, we will draw upon the extensive knowledge base of 4-MBA studies to illustrate key concepts and protocols, while maintaining a clear focus on their application to 4-MHA.

Introduction: The Significance of the Molecule-Surface Interface

This compound (4-MHA) is a bifunctional molecule featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a phenylpropyl backbone. This architecture makes it an exceptional candidate for forming self-assembled monolayers (SAMs) on noble metal surfaces (e.g., gold, silver, copper). The thiol group acts as a robust anchor to the metal, while the terminal carboxylic acid group can be used for further functionalization, pH sensing, or influencing the surface properties.

Understanding the adsorption process of 4-MHA at a quantum and atomistic level is paramount for applications in:

-

Biosensing: Creating stable, functional surfaces for detecting biological targets.

-

Drug Delivery: Modifying nanoparticles to improve drug loading and release.

-

Nanotechnology: Engineering materials with precisely controlled surface chemistry.

-

Surface-Enhanced Raman Spectroscopy (SERS): Using 4-MHA as a probe molecule to investigate pH in biological environments like cells[1][2].

This guide provides a comprehensive overview of the integrated theoretical and experimental workflows used to elucidate the adsorption behavior of 4-MHA, emphasizing the synergy between computational prediction and empirical validation.

The Theoretical Framework: From Quantum Mechanics to Molecular Dynamics

A multi-scale theoretical approach is essential to capture the complete picture of 4-MHA adsorption. We begin with the quantum mechanical details of bond formation and then expand to the dynamic behavior of many-molecule systems.

Density Functional Theory (DFT): The Quantum View of Adsorption

DFT is a powerful quantum mechanical method used to calculate the electronic structure of many-body systems. For 4-MHA adsorption, it allows us to predict the most stable adsorption geometries, calculate binding energies, and simulate vibrational spectra.

Causality: By calculating the total energy of different system configurations (e.g., 4-MHA bonded via sulfur vs. bonded via the carboxyl group), we can determine the most thermodynamically favorable adsorption mode. This is crucial as the orientation of the adsorbed molecule dictates the functionality of the surface. For instance, studies on the similar 4-MBA molecule show that it can bind to gold surfaces through the sulfur atom, leaving the carboxyl group exposed[3], while on silver, binding can occur through the carboxyl group[3]. DFT helps predict which scenario dominates for a given metal.

Molecular Dynamics (MD): Simulating the Dynamic Interface

While DFT provides a static, zero-kelvin picture, MD simulations allow us to study the system's evolution over time at finite temperatures. MD is indispensable for understanding:

-

Solvent Effects: How water molecules organize at the interface and influence adsorption.

-

Conformational Dynamics: How the flexible propyl chain of 4-MHA behaves on the surface.

-

SAM Formation: Simulating the self-assembly process of multiple 4-MHA molecules.

Expert Insight: The choice of force field—a set of parameters describing the potential energy of the system—is critical in MD. Force fields like GolP are specifically parameterized to describe interactions with gold surfaces and can provide more accurate results than general-purpose force fields[4]. MD simulations have been effectively used to study the interaction of nanoparticles with biomolecules, confirming that structural integrity can be maintained during adsorption, which is vital for biomedical applications[5].

Integrated Workflow for Adsorption Studies

A robust investigation combines theoretical modeling with experimental validation. The following workflow ensures that computational predictions are grounded in empirical reality, creating a self-validating system.

Caption: Integrated workflow for theoretical and experimental studies of molecular adsorption.

Theoretical & Experimental Protocols

The following protocols provide step-by-step methodologies for key computational and analytical procedures.

Protocol 1: DFT Calculation of 4-MHA Adsorption on a Gold (111) Surface

Objective: To determine the most stable adsorption geometry and energy of a single 4-MHA molecule on a Au(111) surface.

-

Construct the Surface Slab:

-

Create a Au(111) slab model. A p(4x4) or p(5x5) supercell is common.

-

The slab should be at least four atomic layers thick.

-

Rationale: A sufficiently thick slab prevents interactions between the top and bottom surfaces. During optimization, the bottom two layers are typically fixed to simulate the bulk crystal structure[6].

-

-

Model the Adsorbate:

-

Build the 4-MHA molecule. The thiol proton is typically removed, as deprotonation is common upon binding to gold to form a thiolate.

-

-

Define Adsorption Sites:

-

Place the 4-MHA molecule on high-symmetry sites of the Au(111) surface (top, bridge, hollow). Test both sulfur-down and carboxyl-down orientations.

-

Rationale: Exploring multiple starting configurations is essential to avoid getting trapped in a local energy minimum and to find the true global minimum energy structure.

-

-

Perform Geometry Optimization:

-

Use a DFT code (e.g., VASP, Quantum ESPRESSO).

-

Select a functional and basis set (e.g., PBE functional with Grimme's D3 correction for van der Waals interactions).

-

Relax the positions of the adsorbate and the top two layers of the gold slab until forces on the atoms are minimized.

-

-

Calculate Adsorption Energy (E_ads):

-

Use the formula: E_ads = E_(total) - (E_(slab) + E_(molecule))

-

Where E_(total) is the energy of the optimized slab with the adsorbed molecule, E_(slab) is the energy of the relaxed clean slab, and E_(molecule) is the energy of the 4-MHA molecule in a vacuum.

-

A more negative E_ads indicates stronger, more favorable adsorption.

-

-

Vibrational Analysis:

-

Perform a frequency calculation on the optimized structure. This predicts the Raman and IR active vibrational modes.

-

Trustworthiness: These predicted frequencies can be directly compared to experimental SERS spectra to validate the predicted adsorption geometry[7].

-

Protocol 2: SERS Analysis of 4-MHA Adsorption

Objective: To experimentally determine the orientation of 4-MHA on a SERS-active substrate.

-

Substrate Preparation:

-

Synthesize a SERS-active substrate, such as colloidal gold or silver nanoparticles. Nanoparticle-on-mirror (NPoM) configurations can provide exceptionally high enhancement[8].

-

-

SAM Formation:

-

Immerse the substrate in a dilute solution (e.g., 1 mM) of 4-MHA in ethanol for a set period (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer.

-

Rinse thoroughly with ethanol to remove any physisorbed molecules.

-

-

SERS Data Acquisition:

-

Use a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 633 nm or 785 nm).

-

Acquire spectra from multiple spots on the substrate to ensure reproducibility.

-

-

Spectral Analysis:

-

Compare the SERS spectrum to the normal Raman spectrum of solid or dissolved 4-MHA.

-

Key Indicators of Orientation:

-

Disappearance of ν(S-H) peak: The peak around 2560 cm⁻¹ (S-H stretch) will disappear if the molecule binds through the thiol group, forming a metal-S bond[9].

-

Enhancement of Ring Modes: Vibrational modes associated with the phenyl ring, such as the ring breathing mode (~1080 cm⁻¹ and ~1590 cm⁻¹), will be strongly enhanced[8].

-

Shifts in ν(C=O) or ν(COO⁻) peaks: The position of the carboxyl peaks (~1700 cm⁻¹ for C=O, ~1400 cm⁻¹ for COO⁻) can indicate its proximity to the surface and the local pH[1].

-

-

Self-Validation: The observed spectral changes, when matched with DFT predictions for a specific binding geometry, provide strong evidence for that orientation.

-

Protocol 3: XPS Analysis of Surface-Adsorbed 4-MHA

Objective: To provide elemental and chemical state information confirming the covalent attachment of 4-MHA.

-

Sample Preparation:

-

Prepare a 4-MHA monolayer on a flat metallic substrate (e.g., template-stripped gold or a vapor-deposited film).

-

-

Data Acquisition:

-

Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).

-

Acquire a survey scan to identify all elements present on the surface.

-

Acquire high-resolution scans of the C 1s, O 1s, S 2p, and the metal's core levels (e.g., Au 4f or Cu 2p).

-

Expert Insight: For insulating or poorly conductive samples, a low-energy electron flood gun should be used for charge neutralization[10]. The adventitious C 1s peak at 284.8 eV is often used for charge referencing[11].

-

-

Spectral Analysis:

-

S 2p Spectrum: The binding energy of the S 2p core level is a definitive indicator of bonding. For a free thiol, the S 2p₃/₂ peak is at ~163-164 eV. Upon binding to gold or silver to form a thiolate, this peak shifts to a lower binding energy, typically ~162 eV.

-

Cu 2p Spectrum: When studying copper, XPS is crucial for determining the oxidation state (Cu⁰, Cu¹⁺, or Cu²⁺), as each state has a distinct binding energy and satellite peak structure. This is critical as 4-MHA may interact differently with metallic copper versus copper oxides[12][13][14].

-

Quantification: The relative atomic concentrations of C, S, and O can be used to verify the purity and stoichiometry of the monolayer.

-

Data Synthesis and Key Findings

Theoretical and experimental studies converge to provide a detailed understanding of 4-MHA adsorption.

Binding Affinity and Orientation

DFT calculations consistently show a strong affinity of the thiol group for noble metal surfaces. The adsorption is often a chemisorption process involving the formation of a robust metal-sulfur bond.

| Parameter | Au(111) | Ag(111) | Cu(111) |

| Primary Binding Site | Thiolate (S)[3] | Thiolate (S) or Carboxylate (COO⁻)[3][15] | Thiolate (S) |

| Typical Adsorption Energy (DFT) | Highly Exothermic | Exothermic | Highly Exothermic |

| Molecular Orientation | Tilted relative to surface normal | Can be more varied depending on pH[15] | Tilted |

Table 1: Summary of typical adsorption characteristics of mercapto-carboxylic acids on different metal surfaces. The behavior of 4-MHA is expected to follow these general trends observed for its analogues.

Vibrational Signatures

The combination of DFT and SERS provides a powerful tool for interpreting complex vibrational spectra.

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | SERS Observation upon Adsorption (via Thiol) |

| ν(S-H) Stretch | ~2560 | Disappears[9] |

| ν₈ₐ Ring Breathing | ~1590 | Strongly enhanced, may shift with pH[1][8] |

| Ring Breathing | ~1080 | Strongly enhanced[8] |

| ν(C=O) Stretch | ~1700 | Weak or absent (if deprotonated) |

| νs(COO⁻) Symmetric Stretch | ~1410 | Present and enhanced if deprotonated[1] |

Table 2: Key vibrational modes for 4-MHA/4-MBA and their characteristic behavior in SERS, indicating a thiolate binding mechanism.

Modeling Adsorption Behavior

The relationship between the concentration of 4-MHA in solution and the amount adsorbed on the surface at equilibrium can be described by adsorption isotherm models. SERS intensity can be used to monitor surface coverage.

-

Langmuir Model: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. Often a good fit for well-ordered SAMs.

-

Freundlich Model: An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation[16].

By fitting experimental data to these models, one can extract thermodynamic parameters like the Gibbs free energy of adsorption, providing quantitative insight into the spontaneity of the process[16][17].

Caption: Potential adsorption configurations of 4-MHA on a metal surface.

Conclusion and Future Outlook

The study of 4-MHA adsorption is a prime example of how modern computational chemistry and surface science work in concert. DFT and MD simulations provide unparalleled insight into the energetics and dynamics at the nanoscale, while SERS and XPS offer the definitive experimental proof. The protocols and workflows detailed in this guide provide a robust framework for researchers to reliably predict and validate the behavior of 4-MHA and similar molecules at interfaces.

Future research will likely focus on more complex systems, such as:

-

Multi-component SAMs: Studying competitive adsorption and phase separation in mixed monolayers.

-

Realistic Environments: Incorporating complex biological media into MD simulations to better predict performance in-vivo.

-

Machine Learning: Using large DFT datasets to train machine learning models for rapid prediction of adsorption energies and properties.

By continuing to bridge the gap between theoretical models and experimental reality, we can accelerate the rational design of advanced materials for the next generation of diagnostics, therapeutics, and nanotechnology.

References

- 1. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational Insights into the Adsorption of Ligands on Gold Nanosurfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Analysis of the Silver Nanoparticle–Human Serum Albumin Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental (SERS) and theoretical (DFT) studies on the adsorption of p-, m-, and o-nitroaniline on gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. kratos.com [kratos.com]

- 11. surfacesciencewestern.com [surfacesciencewestern.com]

- 12. rsc.org [rsc.org]

- 13. doras.dcu.ie [doras.dcu.ie]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. Sorption of organic compounds to activated carbons. Evaluation of isotherm models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Self-Assembly Mechanism of 4-Mercaptohydrocinnamic Acid

This guide provides an in-depth exploration of the fundamental principles governing the self-assembly of 4-Mercaptohydrocinnamic Acid (4-MHA) into highly ordered Self-Assembled Monolayers (SAMs), particularly on gold substrates. This document is intended for researchers, scientists, and professionals in drug development and materials science who leverage functionalized surfaces for advanced applications.

Introduction: The Architectural Versatility of 4-MHA

This compound (4-MHA), also known as 3-(4-mercaptophenyl)propanoic acid, is a bifunctional organic molecule that has garnered significant interest in surface science.[1][2][3] Its unique structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a phenylpropane backbone, makes it an exemplary candidate for constructing well-defined, functional surfaces.[3]

The thiol group serves as a robust anchor, exhibiting a strong affinity for noble metal surfaces like gold, leading to the spontaneous formation of a covalent-like gold-thiolate bond. The terminal carboxylic acid group, on the other hand, projects outward from the surface, defining the interfacial chemistry. This allows for the creation of hydrophilic surfaces and provides a reactive handle for the subsequent covalent immobilization of biomolecules, making 4-MHA SAMs a critical platform for biosensors, drug delivery systems, and studies of cell-surface interactions.

Core Self-Assembly Mechanism: A Symphony of Interactions

The formation of a 4-MHA SAM is not a simple adsorption event but a complex, multi-stage process driven by a delicate interplay of thermodynamic and kinetic factors.[4][5] The process culminates in a densely packed, quasi-crystalline monolayer.

Stage 1: Chemisorption - The Foundation

The initial and most rapid step is the chemisorption of the 4-MHA molecule onto the gold substrate. The sulfur atom of the thiol group readily loses its hydrogen atom and forms a strong, stable Au-S thiolate bond. This process has a significant free energy of adsorption, estimated to be around -36.43 kJ/mol for similar thio-compounds on gold, indicating a thermodynamically favorable and spontaneous process.[6] This initial adsorption phase is kinetically driven, leading to a disordered, "lying-down" phase where molecules are randomly oriented on the surface.

Stage 2: Reorganization and Ordering - The Architectural Refinement

Following the initial chemisorption, the system begins a slower, thermodynamically driven reorganization process to achieve a lower energy state. This ordering is governed by several key intermolecular forces:

-

Van der Waals Forces: The aromatic phenyl rings and the aliphatic propane chains of adjacent 4-MHA molecules interact via attractive van der Waals forces. These interactions are crucial for promoting the upright orientation and close packing of the molecules, maximizing surface coverage.

-

Intermolecular Hydrogen Bonding: The terminal carboxylic acid groups play a pivotal role in the lateral stabilization of the monolayer. Adjacent -COOH groups form strong hydrogen bonds, creating a network that significantly enhances the structural order and thermal stability of the SAM. This is a key distinction from simple alkanethiols and contributes to the formation of a more robust and well-defined surface.

The final, well-ordered structure is a thermodynamically stable state where the molecules are tilted at a specific angle relative to the surface normal to optimize both the Au-S bonding and the intermolecular interactions.

Caption: The two-stage self-assembly process of 4-MHA on a gold surface.

Critical Factors Influencing SAM Quality

The successful formation of a high-quality 4-MHA SAM is contingent upon the careful control of several experimental parameters.

Solvent Selection

The choice of solvent is paramount as it influences both the solubility of 4-MHA and its interaction with the substrate. Solvents with low dielectric constants are often preferred as they minimize the disruption of the crucial intermolecular hydrogen bonding between the carboxylic acid groups.[7][8] Highly polar solvents can compete for adsorption sites on the gold surface and solvate the terminal groups, potentially leading to a less ordered monolayer.[7][8][9] Studies have shown that the structural quality of SAMs increases with solvent polarity in a specific range, with ethanol being a common and effective choice for many thiol-based SAMs.[10]

pH of the Assembly Solution

The pH of the solution directly controls the protonation state of the terminal carboxylic acid group (pKa ≈ 4.6).[3] This has a profound impact on the intermolecular forces governing the assembly.

-

Acidic Conditions (pH < pKa): The terminal group exists as -COOH. This state promotes the formation of strong intermolecular hydrogen bonds, which is highly conducive to the formation of a dense, well-ordered, and stable SAM.

-

Basic Conditions (pH > pKa): The terminal group is deprotonated to its carboxylate form (-COO⁻). The resulting negative charges on adjacent molecules lead to electrostatic repulsion, which counteracts the attractive van der Waals forces. This repulsion disrupts packing efficiency and can lead to a disordered or incomplete monolayer.[11]

This pH-responsiveness is a key feature of carboxylic acid-terminated SAMs and can be exploited to modulate surface properties.[12][13][14]

Substrate Quality and Preparation

The formation of a uniform monolayer requires an atomically flat and impeccably clean substrate. The most common substrate is Au(111) due to its relative inertness and crystalline structure. Any surface contaminants will lead to defects in the SAM. Therefore, a rigorous cleaning procedure, often involving piranha solution or UV/ozone treatment, followed by rinsing with high-purity solvent, is a critical prerequisite.

Immersion Time and Temperature

While the initial chemisorption is fast, achieving a highly ordered monolayer is a slower process that can take several hours. An adequate immersion time (typically 12-24 hours) is necessary to allow for the annealing of defects and the maximization of packing density as the system settles into its thermodynamic minimum. Temperature can influence the kinetics of this process, with slightly elevated temperatures sometimes used to accelerate the formation of well-ordered domains.

Validation and Characterization of 4-MHA SAMs

A multi-technique approach is essential to validate the formation and characterize the quality of 4-MHA SAMs. Each technique provides complementary information.

| Technique | Parameter Measured | Typical Values/Observations for 4-MHA SAMs on Gold | Advantages | Limitations |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | S 2p peak at ~162 eV (indicative of Au-S bond), presence of C 1s and O 1s signals.[15][16][17] | Quantitative elemental composition, confirms covalent attachment.[15] | Requires high vacuum, potential for X-ray induced damage.[17] |

| Contact Angle Goniometry | Surface Wettability / Hydrophilicity | Advancing water contact angle of ~35°-50°, indicating a hydrophilic surface due to -COOH groups.[11][17] | Simple, rapid, and highly sensitive to the outermost surface layer.[17] | Macroscopic information, sensitive to contamination and roughness.[17] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular Orientation & Functional Groups | ν(C=O) stretch around 1720 cm⁻¹, CH₂ stretches indicating conformational order.[11][17] | Non-destructive, provides information on molecular conformation and bonding.[17] | Lower sensitivity for ultrathin monolayers.[17] |

| Atomic Force Microscopy (AFM) | Surface Topography & Roughness | Low RMS roughness (e.g., <1 nm), can reveal domain structures and defects.[16][17] | High-resolution imaging of surface morphology.[17] | Tip can sometimes damage the soft monolayer. |

| Electrochemical Methods | Surface Coverage & Barrier Properties | Reductive desorption peak, blocking of redox probes (e.g., [Fe(CN)₆]³⁻/⁴⁻).[6] | High sensitivity to packing density and defects. | Destructive (reductive desorption).[17] |

Experimental Protocols

The following protocols provide a standardized workflow for the preparation and validation of 4-MHA SAMs.

Protocol 1: Preparation of 4-MHA SAM on Gold

-

Substrate Cleaning: Immerse the gold substrate in piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinsing: Thoroughly rinse the substrate with copious amounts of ultrapure water (18.2 MΩ·cm) followed by absolute ethanol.

-

Drying: Dry the substrate under a stream of high-purity nitrogen gas.

-

Solution Preparation: Prepare a 1 mM solution of 4-MHA in absolute ethanol.

-

Immersion: Immediately immerse the clean, dry gold substrate into the 4-MHA solution.

-

Self-Assembly: Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed, dark container to prevent photo-oxidation.

-

Final Rinse: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry again under a stream of nitrogen.

Protocol 2: Validation by Contact Angle Goniometry

-

Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispenser.

-

Sample Placement: Place the 4-MHA modified substrate on the sample stage.

-

Measurement: Carefully dispense a 3-5 µL droplet of ultrapure water onto the surface.

-

Data Acquisition: Immediately capture the image of the droplet. Use the instrument's software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase boundary.

-

Analysis: Perform measurements at multiple locations on the surface to ensure homogeneity. A low contact angle (~35°-50°) and low hysteresis between advancing and receding angles are indicative of a well-formed, hydrophilic SAM.

References

- 1. This compound | C9H10O2S | CID 579784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Cas 63545-55-1,this compound | lookchem [lookchem.com]

- 4. youtube.com [youtube.com]

- 5. Peptide self-assembly: thermodynamics and kinetics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Thermodynamic, kinetic, surface pKa, and structural aspects of self-assembled monolayers of thio compounds on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]